Ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate
Description
Contextualizing Poly(ethylene glycol) Derivatives in Contemporary Research
Poly(ethylene glycol) (PEG) and its derivatives are ubiquitous in modern chemical and biomedical research. The inherent properties of the PEG chain, such as hydrophilicity, biocompatibility, and lack of immunogenicity, make it an ideal component for modifying therapeutic molecules, nanoparticles, and surfaces. The process of attaching PEG chains, known as PEGylation, can enhance the solubility and stability of biomolecules, prolong their circulation time in the bloodstream, and reduce their susceptibility to enzymatic degradation. nih.gov
In contemporary research, the focus has shifted from using polydisperse PEG mixtures to employing discrete, well-defined PEG linkers, often referred to as oligo(ethylene glycol)s (OEGs). These shorter, monodisperse PEG derivatives allow for the precise construction of complex molecular architectures. The ability to control the exact length and composition of the linker is crucial for optimizing the properties of the final conjugate, be it a targeted drug delivery system or a sophisticated biomaterial.
Significance of Azide (B81097) Functionality in Modular Chemical Construction
The azide group is a cornerstone of modular chemical construction, largely due to its participation in a suite of highly efficient and selective reactions known as "click chemistry". The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. This reaction is prized for its high yields, tolerance of a wide range of functional groups, and the mild conditions under which it proceeds.
The azide functionality is exceptionally stable under most synthetic conditions and is inert to many common reagents, making it an ideal "handle" for sequential chemical modifications. This stability allows for the introduction of the azide group at an early stage of a synthetic sequence, with the assurance that it will remain intact until it is needed for a subsequent conjugation step. This modular approach simplifies the synthesis of complex molecules by allowing different components to be prepared separately and then joined together efficiently at a later stage.
Overview of Ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate as a Versatile Synthetic Intermediate
This compound emerges as a particularly versatile synthetic intermediate due to its heterobifunctional nature. It possesses two distinct reactive sites: the terminal azide group and the ethyl ester. The azide group serves as a handle for click chemistry, enabling covalent attachment to molecules bearing an alkyne or other complementary functional groups. The ethyl ester, on the other hand, can be hydrolyzed to the corresponding carboxylic acid, which can then be activated for reaction with amines to form stable amide bonds.
This dual functionality allows for the sequential or orthogonal conjugation of two different molecules, making it an ideal linker for creating complex bioconjugates, such as antibody-drug conjugates (ADCs) or targeted imaging agents. nih.gov The triethylene glycol spacer provides water solubility and flexibility to the linked molecules, which can be advantageous in biological applications. The precise length of the PEG chain in this molecule also allows for fine-tuning of the spacing and solubility of the final conjugate.
Below is a table summarizing the key properties of this compound.
| Property | Value |
| Chemical Formula | C₁₀H₁₉N₃O₅ |
| Molecular Weight | 261.28 g/mol |
| CAS Number | 118988-06-0 |
| Appearance | Liquid |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 7 |
| Rotatable Bond Count | 13 |
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O5/c1-2-18-10(14)9-17-8-7-16-6-5-15-4-3-12-13-11/h2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSOWGLQPACHPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COCCOCCOCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00556774 | |
| Record name | Ethyl {2-[2-(2-azidoethoxy)ethoxy]ethoxy}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00556774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118988-06-0 | |
| Record name | Ethyl {2-[2-(2-azidoethoxy)ethoxy]ethoxy}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00556774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Pathways of Ethyl 2 2 2 2 Azidoethoxy Ethoxy Ethoxy Acetate
Fundamental Principles of Azide (B81097) Reactivity
Organic azides, characterized by the linear azido (B1232118) functional group (-N₃), are versatile chemical entities with a rich reaction chemistry. The reactivity of the azide group in a molecule like Ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate is governed by its electronic structure, which can be described by several resonance forms. This results in a distribution of charge where the terminal nitrogen atom (Nγ) is nucleophilic, while the central nitrogen (Nβ) is electrophilic. wikipedia.org
The azide group's reactivity can be broadly categorized into several key pathways:
Cycloaddition Reactions: As 1,3-dipoles, azides readily participate in [3+2] cycloaddition reactions with various dipolarophiles, most notably alkynes, to form stable five-membered heterocyclic rings. wikipedia.orgfiveable.me This is the foundational reaction for the widely used "click chemistry."
Reduction to Amines: The azide group serves as a stable precursor to primary amines. wikipedia.org This transformation can be achieved through various methods, including catalytic hydrogenation or, more commonly, the Staudinger reaction (also known as Staudinger ligation) using phosphines like triphenylphosphine (B44618). wikipedia.org
Nitrene Formation: Upon thermal or photochemical activation, organic azides can extrude a molecule of dinitrogen (N₂) to generate highly reactive nitrene intermediates. nih.govdiva-portal.org These nitrenes can then undergo a variety of subsequent reactions, including C-H insertion, aziridination of alkenes, and rearrangement. nih.gov
Rearrangement Reactions: Acyl azides can undergo the Curtius rearrangement to form isocyanates. wikipedia.org
For a molecule such as this compound, the most exploited reactivity pathway is its participation in cycloaddition reactions, which allows for the efficient covalent linkage of its polyethylene (B3416737) glycol (PEG)-like chain to other molecules. nih.gov
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, create no offensive byproducts, and are stereospecific. chempep.com This reaction involves the regioselective ligation of an azide, such as the one present in this compound, and a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole. nih.govorganic-chemistry.org The CuAAC reaction is noted for its exceptional reliability and its tolerance of a wide range of functional groups and reaction conditions, including aqueous environments over a broad pH range (4 to 12). organic-chemistry.orgnih.gov
Mechanistic Insights into Triazole Formation
The mechanism of the CuAAC reaction is significantly different from the uncatalyzed Huisgen 1,3-dipolar cycloaddition, with the copper(I) catalyst accelerating the reaction by a factor of up to 10⁸. organic-chemistry.org The currently accepted mechanism proceeds through a stepwise pathway rather than a concerted one. nih.gov
Key Mechanistic Steps:
Formation of Copper(I) Acetylide: The reaction initiates with the formation of a π-complex between the Cu(I) ion and the terminal alkyne. This coordination increases the acidity of the terminal proton, facilitating its removal and the subsequent formation of a copper(I) acetylide intermediate. nih.govresearchgate.net Kinetic studies suggest that the reaction rate has a second-order dependence on the copper concentration, indicating that a dinuclear copper acetylide complex is the active catalytic species. nih.gov
Coordination of the Azide: The organic azide then coordinates to one of the copper centers of the dinuclear acetylide complex. nih.gov
Cyclization: The coordinated azide undergoes a cyclization reaction with the activated alkyne. This step involves the formation of a six-membered copper-containing heterocyclic intermediate (a metallacycle).
Rearrangement and Protonolysis: The metallacycle rearranges, leading to the formation of a copper triazolide intermediate. Subsequent protonolysis cleaves the copper-triazole bond, releasing the 1,4-disubstituted 1,2,3-triazole product and regenerating the active Cu(I) catalyst, allowing the catalytic cycle to continue.
The active Cu(I) catalyst is often generated in situ by the reduction of a copper(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate. nih.govresearchgate.net
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Cycloalkynes
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that circumvents the need for a cytotoxic copper catalyst. wikipedia.orgsigmaaldrich.com This reaction relies on the high intrinsic reactivity of a strained cyclic alkyne, typically a derivative of cyclooctyne (B158145), with an azide. chempep.comnih.gov The driving force is the release of ring strain (approximately 18 kcal/mol in cyclooctyne) as the alkyne transitions from a bent, high-energy state to the more stable, planar triazole ring. sigmaaldrich.comnih.gov
Copper-Free Click Chemistry Methodologies
SPAAC is a cornerstone of copper-free click chemistry. nih.gov The reaction proceeds via a concerted [3+2] cycloaddition mechanism, and its rate is highly dependent on the structure of the cycloalkyne. chempep.com Research has focused on developing cyclooctynes with enhanced reactivity and stability. magtech.com.cn
Generations of Cycloalkynes:
First Generation (e.g., OCT): Early cyclooctynes had relatively slow reaction kinetics, limiting their practical application. wikipedia.org
Second Generation (e.g., DIFO, DIBO, DBCO): To increase reaction rates, electron-withdrawing groups (e.g., fluorine in DIFO) were installed adjacent to the alkyne to lower the LUMO energy, or the ring was fused to aromatic systems (e.g., dibenzocyclooctynes like DIBO and DBCO) to increase ring strain. nih.govwikipedia.orgenamine.net These modifications led to significantly faster reaction kinetics.
Third Generation (e.g., BCN): Bicyclononynes (BCN) offer a good balance of high reactivity and small size, minimizing potential perturbation to biological systems. enamine.net
The choice of cycloalkyne allows for tuning the reaction kinetics for a specific application. magtech.com.cn
| Cycloalkyne | Abbreviation | Key Feature | Relative Reactivity |
|---|---|---|---|
| Cyclooctyne | OCT | Simplest, first-generation | Low |
| Difluorinated Cyclooctyne | DIFO | Electron-withdrawing fluorine atoms | High |
| Dibenzocyclooctyne | DIBO / DBCO | Fused aromatic rings increase strain | Very High |
| Bicyclononyne | BCN | Small size with good reactivity | High |
Staudinger Ligation and Related Reduction Reactions for Amine Formation
The conversion of the azide moiety in this compound to a primary amine is a crucial transformation that opens up avenues for further functionalization, such as amide bond formation. The Staudinger reaction is a mild and efficient method for this purpose. wikipedia.orgorganic-chemistry.org
A general reaction scheme for the Staudinger reduction is as follows: R-N₃ + PPh₃ → R-N=PPh₃ + N₂ R-N=PPh₃ + H₂O → R-NH₂ + O=PPh₃
While specific studies on the Staudinger reduction of this compound are not extensively detailed in the reviewed literature, a patent for the synthesis of related [2-(2-aminoethoxy)ethoxy] acetic acid (AEEA) derivatives provides a relevant protocol. In this patented process, a similar precursor, 2-[2-(2-chloroethoxy)ethoxy]-ethanol, is first converted to its azide derivative. This azide is then subjected to Staudinger reaction conditions by reacting it with 1.1 equivalents of triphenylphosphine for 24 hours, followed by the addition of 1.1 equivalents of water for another 24 hours to yield the corresponding amine. google.com This suggests that similar conditions would be effective for the reduction of this compound.
The Staudinger ligation is a modification of this reaction that has become a significant tool in chemical biology for the covalent linkage of molecules. wikipedia.org There are two main versions: the classical (or non-traceless) and the traceless Staudinger ligation. wikipedia.org In the context of this compound, the primary product of the Staudinger reduction is the amine, which can then participate in subsequent ligation reactions.
Beyond the Staudinger reaction, other methods for reducing azides to amines are also applicable. Catalytic hydrogenation, for instance, is a common and effective method, often employing catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas. This method is known for its high efficiency and clean conversion.
Table 1: Comparison of Reduction Methods for Azide to Amine Conversion
| Method | Reagents | Byproducts | Key Features |
|---|---|---|---|
| Staudinger Reduction | Triphenylphosphine, Water | Triphenylphosphine oxide | Mild reaction conditions, tolerant of many functional groups. wikipedia.orgorganic-chemistry.org |
| Catalytic Hydrogenation | H₂, Pd/C (or other catalysts) | None (catalyst is recovered) | High efficiency, clean reaction, but may affect other reducible functional groups. |
Derivatization beyond Cycloaddition: Ester Hydrolysis and Amidation Reactions
The ethyl ester group in this compound provides another site for chemical modification, primarily through hydrolysis to a carboxylic acid or amidation to form various amides. These reactions significantly expand the range of derivatives that can be synthesized from this starting material.
Ester Hydrolysis
The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetic acid, can be achieved under either acidic or basic conditions. chemistrysteps.comlibretexts.org
Acid-Catalyzed Hydrolysis: This is a reversible reaction, typically carried out by heating the ester in the presence of a large excess of water and a strong acid catalyst, such as hydrochloric acid or sulfuric acid. libretexts.orglibretexts.org The equilibrium nature of the reaction means that it may not proceed to completion unless one of the products is removed. chemistrysteps.com
Base-Catalyzed Hydrolysis (Saponification): This method is generally preferred as it is an irreversible process that goes to completion. chemistrysteps.com The ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction yields an alcohol (ethanol in this case) and the carboxylate salt of the acid. libretexts.org Subsequent acidification of the reaction mixture protonates the carboxylate salt to give the free carboxylic acid. A patent describing the synthesis of N-Fmoc-AEEA from a methyl ester precursor mentions a hydrolysis step to yield the carboxylic acid, indicating the feasibility of this reaction on similar structures. google.com
Amidation Reactions
Direct conversion of the ethyl ester to an amide can be accomplished by reacting it with a primary or secondary amine. This amidation reaction typically requires elevated temperatures or the use of a catalyst. The reaction involves the nucleophilic attack of the amine on the ester carbonyl group, leading to the displacement of the ethoxy group and the formation of a new amide bond.
While specific examples of the amidation of this compound are not prevalent in the literature, the general principles of ester amidation are well-established. The reactivity of the amine and the steric hindrance around the ester are key factors influencing the reaction rate and yield. More recent methods for amide synthesis involve the use of coupling reagents or catalytic systems to facilitate the reaction under milder conditions. organic-chemistry.orgresearchgate.netnih.govnih.gov
The resulting amide products retain the azide functionality, which can be used for subsequent conjugation reactions, for example, via click chemistry or the aforementioned Staudinger ligation. This dual reactivity makes the amidation products of this compound valuable intermediates in the synthesis of complex molecules and materials.
Table 2: Derivatization of the Ester Group
| Reaction | Reagents | Product | Key Features |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (catalyst) | Carboxylic Acid | Reversible reaction, requires excess water to drive to completion. libretexts.org |
| Base-Catalyzed Hydrolysis | NaOH or KOH, then H⁺ | Carboxylate Salt, then Carboxylic Acid | Irreversible reaction, goes to completion. chemistrysteps.com |
| Amidation | Primary or Secondary Amine | Amide | Forms a stable amide bond, may require heat or catalyst. nih.gov |
Role As a Molecular Building Block in Advanced Chemical Architectures
Construction of Heterobifunctional Poly(ethylene glycol) Conjugates
Heterobifunctional PEGs, which possess two different reactive terminal groups, are invaluable in bioconjugation and materials science, enabling the linkage of different molecular entities. Azide-terminated PEGs, derived from precursors like ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate, are particularly useful due to the azide's ability to participate in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). rsc.orgnih.gov This provides a highly efficient and orthogonal method for conjugation, meaning the reaction is selective and does not interfere with other functional groups present in biological molecules. researchgate.net
The synthesis of these heterobifunctional PEGs often begins with a PEG chain that has a hydroxyl group at one end and another functional group, which can be converted to an azide (B81097), at the other. For instance, an α-allyl-ω-hydroxyl PEG can be prepared and the hydroxyl end can be modified in a two-step process to introduce the azido (B1232118) group. nih.gov Another versatile approach involves the asymmetric activation of a symmetrical PEG diol, where one hydroxyl group is selectively modified, for example, into a tosylate, which is then displaced by an azide ion (from sodium azide) to yield an α-azide-ω-hydroxyl PEG. mdpi.com This azide-terminated PEG can then be further functionalized at the hydroxyl end to introduce a second, different reactive group.
The azide functionality allows for the selective conjugation of various ligands, biomolecules, or surfaces that have been modified to contain an alkyne group. nih.gov This "click" reaction strategy is a cornerstone of modern bioconjugation, and the use of azide-functionalized PEG precursors is central to its implementation. researchgate.netjenkemusa.com The resulting heterobifunctional PEG conjugates can be used to create complex structures, such as antibody-drug conjugates (ADCs), where the PEG acts as a flexible, biocompatible spacer. jenkemusa.com
Table 1: Synthetic Strategies for Heterobifunctional Azide-PEGs
| Starting Material | Key Transformation Steps | Resulting Heterobifunctional PEG |
|---|
Integration into Multi-Arm and Branched PEG Scaffolds
Multi-arm and branched PEG scaffolds offer unique advantages over their linear counterparts, including a higher density of functional groups and a more compact, globular structure. Azide-functionalized building blocks are instrumental in the synthesis and functionalization of these complex architectures. Multi-arm PEGs, such as 4-arm and 8-arm varieties, can be synthesized with azide groups at the terminal of each arm. biochempeg.comcreativepegworks.com These structures are typically built around a central core, like pentaerythritol (B129877) for 4-arm PEGs. creativepegworks.com
The presence of multiple azide groups on a single scaffold allows for multivalent conjugation, which can significantly enhance the binding affinity and stability of the resulting bioconjugates. biochempeg.com This is particularly advantageous in applications such as drug delivery and tissue engineering. The azide terminals on these multi-arm PEGs can react with molecules containing alkyne or strained cyclooctyne (B158145) groups through click chemistry, enabling the efficient attachment of multiple copies of a drug, targeting ligand, or other functional moiety. biochempeg.comcreativepegworks.com
The synthesis of branched PEGs with azide functionality can also be achieved through controlled polymerization techniques. For example, a dual-branched PEG can be synthesized using an initiator that contains a latent functional group, which can later be modified. rsc.org By incorporating azide-containing monomers or initiators into the polymerization process, branched structures with precisely placed azide groups can be constructed. These azide-functionalized branched PEGs serve as versatile platforms for creating complex, three-dimensional biomaterials and therapeutic agents.
Table 2: Characteristics of Multi-Arm Azide-PEGs
| PEG Architecture | Central Core Example | Terminal Functional Group | Key Application |
|---|---|---|---|
| 4-Arm PEG | Pentaerythritol | Azide (N3) | Multivalent bioconjugation, hydrogel formation |
| 8-Arm PEG | Hexaglycerol | Azide (N3) | High-density functionalization, drug delivery |
| Branched PEG | Trimethylolpropane allyl ether | Azide (N3) | Complex biomaterial synthesis |
Precursor in Polymer Functionalization and Cross-linking
This compound and its derivatives, particularly the corresponding methacrylates, are crucial precursors for synthesizing polymers with pendant azide groups. nih.gov These azide-functionalized polymers are highly valuable for subsequent modification and cross-linking. A common strategy involves the use of controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP), to polymerize an azide-bearing monomer like 2-(2-(2-azidoethoxy)ethoxy)ethyl methacrylate (B99206) (AzTEGMA). nih.govresearchgate.net
This approach allows for the creation of well-defined polymers with a high density of azide side chains. nih.gov These pendant azide groups can then be readily functionalized through CuAAC "click" chemistry with a wide variety of alkyne-containing molecules. nih.govresearchgate.net This method provides a powerful tool for tailoring the properties of polymers for specific applications, such as creating functional surfaces and advanced biomaterials. nih.gov The ability to achieve high-density functionalization is a significant advantage over methods that only modify the polymer chain ends. nih.gov
Furthermore, the azide groups along the polymer backbone can be utilized for cross-linking. By reacting the azide-functionalized polymer with molecules containing multiple alkyne groups, a cross-linked network can be formed, leading to the creation of hydrogels. researchgate.net This type of cross-linking is highly efficient and can be performed under mild conditions, making it suitable for encapsulating sensitive biological molecules. The resulting hydrogels have potential applications in controlled drug release, 3D cell culture, and regenerative medicine. The thermal decomposition of azide groups can also be used to induce cross-linking, although this method is less specific than click chemistry. nih.gov
Table 3: Polymer Architectures from Azide-Containing Precursors
| Polymerization Technique | Monomer Example | Resulting Polymer Architecture | Post-Polymerization Modification | Application |
|---|---|---|---|---|
| ATRP | 2-(2-(2-azidoethoxy)ethoxy)ethyl methacrylate (AzTEGMA) | Linear polymer with pendant azide groups | CuAAC with functional alkynes | High-density functionalization of surfaces |
| ATRP | Azide-functionalized initiator | Azide-terminated polymer | CuAAC with alkyne-terminated molecules | Synthesis of block copolymers |
| Free-radical polymerization | Azide-containing monomer and a multi-functional alkyne | Cross-linked polymer network (hydrogel) | N/A | Drug delivery, tissue engineering |
Applications in Advanced Chemical Research and Material Sciences
Methodological Advancements in Bioconjugation Strategies
Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, has been significantly advanced by reagents like Ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate. Its structure is ideally suited for creating stable and functional linkages between different molecular entities.
The ability to selectively modify biomolecules is fundamental to understanding their function in complex biological systems. This compound serves as a versatile linker for this purpose. The terminal azide (B81097) allows for its attachment to biomolecules that have been functionalized with an alkyne group, or vice-versa, through the highly efficient and bioorthogonal CuAAC reaction.
Proteins and Peptides: Proteins and peptides can be engineered to contain unnatural amino acids with alkyne side chains. This compound can then be "clicked" onto these sites. This strategy is employed to attach fluorescent dyes, affinity tags, or other reporter molecules, transforming the native biomolecule into a research probe for imaging or proteomic studies. d-nb.info The hydrophilic spacer helps to maintain the protein's solubility and native conformation.
Oligonucleotides: Synthetic oligonucleotides are crucial in antisense technology and RNA interference (RNAi). nih.govarxiv.org Conjugating them to other molecules can enhance their delivery, stability, and targeting. nih.govarxiv.org This compound can be used to link oligonucleotides to cell-penetrating peptides (CPPs) or other ligands, facilitating their entry into cells and improving their therapeutic potential. nih.govnih.gov The conjugation chemistry underpins the creation of bespoke systems that harness the complementary properties of different biomolecules. mdpi.com
Table 1: Examples of Biomolecule Functionalization
| Biomolecule Class | Functionalization Goal | Role of Azide Linker |
|---|---|---|
| Proteins | Attachment of fluorescent tags for cellular imaging | Covalent linkage via click chemistry to an alkyne-modified amino acid |
| Peptides | Creation of stapled or bridged peptides for stability | Orthogonal construction through reaction with cysteine residues followed by click chemistry d-nb.info |
| Oligonucleotides | Conjugation to targeting ligands (e.g., GalNAc) for enhanced delivery | Provides a stable, flexible tether between the nucleic acid and the ligand nih.gov |
Controlling the interface between synthetic materials and biological environments is critical in nanomedicine and diagnostics. Unwanted protein adsorption (biofouling) can trigger immune responses and reduce the efficacy of nanoparticles. The PEG-like chain of this compound is structurally similar to poly(ethylene glycol), a polymer widely used to create "stealth" surfaces that resist protein adsorption and reduce non-specific cellular uptake. nih.gov
The modification process typically involves anchoring the ester (or its hydrolyzed carboxylic acid form) to the surface of a substrate or nanoparticle. The exposed azide groups then form a reactive layer that can be used to attach specific targeting molecules, such as antibodies or aptamers, via click chemistry. This creates a multifunctional surface that is both resistant to non-specific interactions and capable of specific biological recognition. This surface modification strategy is crucial for the clinical translation of nanomedicines. nih.gov The modification can improve stability, biocompatibility, and provide a larger surface area for further conjugation with other molecules like drugs or targeting agents. rsc.org
Chemical probes are small molecules designed to perturb and study biological processes. nih.gov The construction of effective probes often requires a modular approach, combining a recognition element, a reporter tag, and a linker. This compound is an ideal linker for this application. Its defined length, flexibility, and hydrophilicity ensure that the attached functional moieties can operate without steric hindrance while maintaining solubility.
The azide group provides a bioorthogonal handle for attaching the linker to a recognition element (e.g., a small molecule inhibitor) that has been modified with an alkyne. The other end of the linker (the ester/acid) can be used to attach a reporter group, such as a biotin (B1667282) tag for affinity purification or a fluorophore for imaging. sigmaaldrich.com This modular synthesis allows for the rapid generation of a variety of chemical probes to investigate protein function, activity, and localization within native cellular environments. nih.gov
Polymeric Material Design and Engineering
The azide functionality of this compound makes it a valuable component in the synthesis of advanced polymeric materials. Click chemistry provides a highly efficient and orthogonal method for polymer modification and cross-linking.
Polyurethanes (PUs) are an important class of biomaterials used in various biomedical devices. nih.gov Introducing azide functionalities into the polyurethane backbone allows for subsequent modification or cross-linking using click chemistry. One strategy involves synthesizing a diol monomer containing azide groups, which is then copolymerized with other diols and a diisocyanate to create an azido-functionalized PU prepolymer. nsf.gov
This prepolymer can then be cross-linked by reacting it with molecules containing multiple alkyne groups. This click-based cross-linking avoids the use of potentially toxic polyisocyanate cross-linkers. nih.gov The mechanical properties of the resulting elastomers, such as Young's modulus, can be precisely controlled by adjusting the prepolymer concentration or the ratio of azide to alkyne groups during the cross-linking process. nih.gov Research has shown that such materials can exhibit excellent reversible elastic deformations and good stability. nih.gov
Table 2: Mechanical Properties of Azido-Functionalized Polyurethane Elastomers
| Material Structure | Young's Modulus | Strain at Break | Key Feature |
|---|---|---|---|
| Porous Elastomer | 0.52 to 2.02 MPa | N/A | Tunable mechanical properties by varying cross-linking density nih.gov |
| Compact Elastomer | Up to 28.8 MPa | ~150% | High strength, comparable to commercial Nylon-12 nih.gov |
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them highly biocompatible and suitable for applications like tissue engineering and drug delivery. This compound can be incorporated as a cross-linking agent in the formation of hydrogels.
For example, a polymer backbone can be functionalized with alkyne groups, and this compound can serve as a di-functional cross-linker after being coupled to another molecule to present two azide groups. The click reaction between the polymer's alkyne groups and the azide cross-linker forms a stable, covalently cross-linked hydrogel network. The hydrophilic PEG spacer contributes to the hydrogel's water-absorbing capacity and biocompatibility. This approach is particularly useful in creating double-network (DN) hydrogels, which are known for their enhanced mechanical strength and toughness. nih.govnih.gov The incorporation of specific cross-linkers can significantly influence the material's properties and its responsiveness to stimuli. nih.govrsc.org
Development of Functional Nanomaterials and Composites
The azide functional group in this compound is a key feature that allows for its integration into nanomaterials and composites through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govrsc.orgnih.gov This highly efficient and specific reaction enables the covalent attachment of the oligo(ethylene glycol) chain to alkyne-modified surfaces of nanoparticles, quantum dots, and other nanostructures. rsc.orgd-nb.info
The hydrophilic and biocompatible poly(ethylene glycol) (PEG) linker plays a crucial role in modifying the surface properties of these nanomaterials. mdpi.com By forming a hydrated layer, the PEG chains can enhance the colloidal stability of nanoparticles in biological media, reduce non-specific protein adsorption, and improve their in vivo circulation time. mdpi.com This is critical for applications in drug delivery, diagnostics, and bio-imaging. nih.gov
Researchers have utilized azide-PEG derivatives to create complex nanocarriers with both therapeutic and diagnostic capabilities. The modular nature of click chemistry allows for the stepwise attachment of different molecules, enabling the creation of multifunctional nanoparticles. For instance, a nanoparticle core can be functionalized with this compound, and the terminal ester group could be further modified or the azide used to attach targeting ligands, imaging agents, or therapeutic payloads.
The table below summarizes the role of the structural components of azide-PEG derivatives in the functionalization of nanomaterials.
| Structural Component | Function in Nanomaterial/Composite Development | Relevant Research Findings |
| Azide Group (-N₃) | Enables covalent attachment to alkyne-modified surfaces via "click chemistry" (CuAAC). rsc.org | Highly efficient and specific conjugation, suitable for biological and material science applications. nih.goviris-biotech.de |
| Oligo(ethylene glycol) Spacer | Imparts hydrophilicity, enhances biocompatibility, and reduces non-specific protein binding. mdpi.com | Improves colloidal stability and circulation time of nanoparticles in physiological environments. |
| Terminal Group (e.g., Ethyl Acetate) | Can be a point for further chemical modification or influence the overall solubility and properties of the surface layer. | The terminal group can be tailored for specific applications, such as attaching other functional molecules. |
Enhancing Material Properties for Research Scaffolds
In the field of tissue engineering and regenerative medicine, research scaffolds provide a temporary three-dimensional structure that supports cell growth, differentiation, and tissue formation. nih.govsigmaaldrich.comnews-medical.net Poly(ethylene glycol) (PEG) and its derivatives are extensively used in the fabrication of hydrogel scaffolds due to their biocompatibility, tunable mechanical properties, and high water content, which mimics the natural extracellular matrix (ECM). nih.govnih.gov
This compound can be used as a key component in the synthesis and functionalization of these scaffolds. The oligo(ethylene glycol) backbone contributes to the hydrated, bio-inert nature of the scaffold, which minimizes inflammatory responses. sigmaaldrich.comnews-medical.net However, this inertness also prevents cell adhesion. To overcome this, the azide group provides a convenient handle for bio-functionalization. nih.gov
Through click chemistry, cell-adhesive peptides (such as RGD), growth factors, and other bioactive molecules can be precisely immobilized onto the PEG-based scaffold. nih.gov This allows for the creation of "smart" scaffolds that can present specific signals to cells, guiding their behavior and promoting tissue regeneration. The ability to control the density and spatial distribution of these signals is crucial for mimicking the complexity of the natural cellular environment. nih.gov
The properties of PEG-based scaffolds can be tailored by adjusting the length of the PEG chains and the crosslinking density. news-medical.net The incorporation of molecules like this compound can influence these properties. For example, the flexible oligo(ethylene glycol) chain can affect the swelling behavior and mechanical stiffness of the hydrogel.
The following table outlines the contributions of PEG derivatives to the properties of research scaffolds.
| Property Enhanced | Role of Azide-PEG Derivatives | Research Significance |
| Biocompatibility | The PEG backbone is inherently biocompatible and non-immunogenic. sigmaaldrich.comnews-medical.net | Reduces the risk of adverse reactions when the scaffold is implanted in vivo. |
| Bioactivity | The terminal azide allows for the covalent attachment of bioactive molecules (e.g., RGD peptides) via click chemistry. nih.gov | Enables the creation of scaffolds that can actively guide cell behavior and tissue development. nih.gov |
| Degradability | While PEG itself is not biodegradable, degradable linkages can be incorporated into the scaffold design. | Allows the scaffold to break down over time as new tissue is formed. |
| Mechanical Properties | The length and concentration of PEG derivatives influence the crosslinking density, which in turn affects the stiffness and elasticity of the scaffold. news-medical.net | Allows for the tuning of scaffold mechanics to match those of the target tissue. |
Supramolecular Assembly and Mechanically Interlocked Architectures
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. This compound is a valuable tool in this field, particularly for the construction of mechanically interlocked molecules (MIMs) such as rotaxanes and catenanes. mdpi.com
Rotaxanes consist of a linear "axle" molecule threaded through a macrocyclic "wheel," with bulky "stoppers" at the ends of the axle to prevent the wheel from dethreading. Catenanes are composed of two or more interlocked macrocycles. These architectures are of great interest for the development of molecular machines, switches, and sensors.
The oligo(ethylene glycol) unit of this compound can act as a recognition site for the formation of a pseudorotaxane intermediate. researchgate.net The oxygen atoms of the ethylene (B1197577) glycol chain can coordinate with metal cations or form hydrogen bonds with complementary macrocycles, templating the threading process. researchgate.netrsc.org
The terminal azide group is then crucial for the final step of synthesizing the mechanically interlocked structure. mdpi.com Using CuAAC click chemistry, the azide can react with an alkyne-containing molecule to either form one of the bulky stoppers of a rotaxane or to close a macrocycle around the threaded axle, forming a catenane. mdpi.com This "active template" synthesis, where the recognition event between the oligo(ethylene glycol) chain and the macrocycle facilitates the final covalent bond formation, is a powerful strategy for the high-yield synthesis of these complex molecules. rsc.org
Recent research has demonstrated the synthesis of sigmaaldrich.comrotaxanes using a bifunctional macrocycle with an oligo(ethylene glycol) chain as a hydrogen bond acceptor to stabilize the transition state of the axle-forming reaction. rsc.org This highlights the importance of the oligo(ethylene glycol) motif in directing the assembly of these intricate supramolecular structures.
| Supramolecular Structure | Role of this compound | Key Synthetic Strategy |
| Rotaxanes | The oligo(ethylene glycol) chain acts as a recognition site for threading a macrocycle. The azide group is used to attach a bulky "stopper" via click chemistry. mdpi.comrsc.org | Template-directed synthesis, where non-covalent interactions guide the formation of the interlocked structure. researchgate.net |
| Catenanes | A derivative can be used to form a macrocycle containing the oligo(ethylene glycol) recognition site. The azide group participates in a ring-closing "click" reaction to form an interlocked ring. mdpi.com | Active template synthesis, where the pre-organized assembly facilitates the final covalent bond formation. rsc.org |
| Self-Assembled Systems | The amphiphilic nature of related azide-PEG derivatives can be used to create building blocks for self-assembly into micelles or vesicles. | Programming molecular self-assembly through the controlled functionalization of building blocks. |
Analytical Characterization Techniques for Azido Peg Esters and Their Conjugates
Spectroscopic Methods for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of Azido-PEG esters. Specifically, ¹H NMR is instrumental in confirming the presence of the terminal azide (B81097) and ester functionalities and can be used for quantitative end-group analysis.
The proton signals for the methylene (B1212753) group adjacent to the azide (N₃-CH₂-) in PEG derivatives typically appear in the range of δ 3.35–3.40 ppm. chromatographyonline.com However, these signals often overlap with the strong, broad signal from the repeating ethylene (B1197577) glycol units of the PEG backbone, and their ¹³C satellite peaks, which can complicate direct integration and accurate quantification. chromatographyonline.com
For Ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate, the characteristic proton signals can be assigned as follows:
| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |
| -O-CH₂-CH₃ | ~1.26 | Triplet | 3H |
| N₃-CH₂- | ~3.38 | Triplet | 2H |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~3.65 | Multiplet | 8H |
| -O-CH₂-C(O)- | ~4.15 | Singlet | 2H |
| -O-CH₂-CH₃ | ~4.22 | Quartet | 2H |
Data based on typical chemical shifts for similar structures.
To overcome the challenge of signal overlap for the azide-adjacent methylene protons, a common strategy involves a "click" reaction with an alkyne, such as diethyl acetylenedicarboxylate, to form a 1,2,3-triazole adduct. chromatographyonline.com This derivatization shifts the signals of the neighboring methylene protons significantly downfield to a region clear of the PEG manifold, allowing for straightforward and accurate integration for end-group quantification. chromatographyonline.com For instance, after the click reaction, the resulting triazole-CH₂- protons appear at a distinct chemical shift, providing a clear signal for integration against the PEG backbone or other internal standards. chromatographyonline.com
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for confirming the presence of the azide functional group. The azide group (–N₃) exhibits a characteristic, strong, and sharp absorption band due to its asymmetric stretching vibration.
This peak is typically observed in the region of 2100 cm⁻¹. researchgate.net Its presence in the spectrum of this compound is a definitive indicator of the successful incorporation of the azide moiety. Conversely, the disappearance of this peak is a reliable marker for the complete conversion of the azide in subsequent conjugation reactions, such as click chemistry. researchgate.net
Other expected characteristic peaks in the FT-IR spectrum include:
C-O-C stretch (ether linkages of PEG backbone): A strong, broad band around 1100 cm⁻¹.
C=O stretch (ester carbonyl): A strong band around 1740-1750 cm⁻¹. libretexts.org
C-H stretch (alkane): Bands in the region of 2850-2960 cm⁻¹.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| Azide (N₃) Asymmetric Stretch | ~2100 | Strong, Sharp |
| Ester (C=O) Stretch | ~1740-1750 | Strong |
| Ether (C-O-C) Stretch | ~1100 | Strong, Broad |
| Alkane (C-H) Stretch | 2850-2960 | Medium-Strong |
Mass Spectrometry Techniques
Mass spectrometry provides crucial information regarding the molecular weight and purity of Azido-PEG esters.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a key technique for the characterization of synthetic polymers like PEG derivatives. bath.ac.uk It allows for the determination of the absolute molecular weight, the molecular weight distribution (polydispersity), and the verification of end-group structures. bath.ac.uk
For a monodisperse compound like this compound, MALDI-TOF MS would be expected to show a primary peak corresponding to the molecular ion, typically adducted with a cation such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). Given the molecular formula C₁₀H₁₉N₃O₅, the exact mass is 261.13 g/mol . lookchem.com The observed mass in the spectrum should closely match this theoretical value.
A typical MALDI-TOF analysis provides a spectrum of ion intensity versus mass-to-charge ratio (m/z). The peak spacing in the spectra of PEG derivatives is consistently 44 Da, corresponding to the mass of the ethylene glycol monomer unit, which confirms the identity of the polymer backbone. bath.ac.uk The spectrum can also reveal the presence of impurities or side products from the synthesis, which would appear as additional distributions of peaks. It is important to note that the azide functionality can sometimes undergo fragmentation (loss of N₂) during the MALDI process, which could lead to the appearance of a secondary series of peaks with a mass difference of 28 Da from the parent ion. Careful interpretation of the spectrum is therefore necessary.
Chromatographic Separations for Purity and Molecular Weight Distribution Analysis
Chromatographic techniques are essential for assessing the purity and determining the molecular weight distribution of polymeric compounds.
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most widely used method for analyzing the molecular weight distribution of polymers. chromatographyonline.com SEC separates molecules based on their hydrodynamic volume in solution. nih.gov Larger molecules elute earlier from the column, while smaller molecules have longer retention times.
For a well-defined, low molecular weight compound like this compound, SEC is primarily used to assess its purity. A pure sample should ideally exhibit a single, sharp, and symmetrical peak. The presence of additional peaks could indicate impurities, unreacted starting materials, or byproducts of the synthesis.
The analysis of PEG and its derivatives by SEC can sometimes be challenging due to potential interactions between the polymer and the stationary phase, which can lead to distorted peak shapes. chromatographyonline.com Careful selection of the mobile phase and column material is crucial for obtaining accurate and reproducible results. chromatographyonline.com For more complex PEG conjugates, SEC coupled with detectors like multi-angle light scattering (MALS) and differential refractive index (dRI) can provide absolute molecular weight determination and more detailed information about the size and shape of the molecules in solution. nih.gov
| Analytical Technique | Information Provided | Key Findings for this compound |
| ¹H NMR | Structural confirmation, end-group analysis | Confirms presence of ethyl ester and azido-PEG chain. Derivatization may be needed for precise azide quantification. |
| FT-IR | Functional group identification | A strong, sharp peak around 2100 cm⁻¹ confirms the azide group. |
| MALDI-TOF MS | Molecular weight, purity, end-group verification | Provides the absolute molecular weight, confirming the structure. Can reveal purity and potential fragmentation. |
| SEC | Purity, molecular weight distribution | Assesses the purity of the compound, with a single peak indicating high purity. |
High-Performance Liquid Chromatography (HPLC) for Conjugate Analysis
High-Performance Liquid Chromatography (HPLC) stands as an essential and powerful analytical technique for the characterization, purification, and quantitative measurement of bioconjugates derived from azido-PEG esters, such as this compound. nih.gov The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to biomolecules like proteins or peptides, a process known as PEGylation, creates products that are often heterogeneous. walshmedicalmedia.com HPLC is instrumental in separating the desired PEGylated conjugate from unreacted starting materials, including the parent biomolecule and the free azido-PEG ester, as well as distinguishing between products with different degrees of PEGylation (e.g., mono-, di-, or multi-PEGylated species). nih.gov The technique's high sensitivity, selectivity, and reproducibility make it indispensable for quality control in the development and production of these modified biotherapeutics.
The primary challenge in analyzing these conjugates lies in the heterogeneity of the PEGylation reaction, which can result in a mixture of products with varying numbers of attached PEG chains and at different sites on the biomolecule. walshmedicalmedia.comnih.gov HPLC, particularly when coupled with mass spectrometry (LC/MS), provides a robust solution for dissecting this complexity. thermofisher.comingenieria-analitica.com
Several HPLC modes are employed for the analysis of these conjugates, with reversed-phase HPLC (RP-HPLC) being the most common.
Ion-Exchange HPLC (IEX-HPLC): This technique separates molecules based on their net surface charge. cellmosaic.com The attachment of neutral PEG chains can shield charged residues (like lysine (B10760008) or arginine) on a protein's surface, altering its isoelectric point and its interaction with the charged stationary phase of the IEX column. This change in elution profile compared to the native protein allows for effective separation.
Size-Exclusion HPLC (SEC-HPLC): SEC separates molecules based on their hydrodynamic radius. PEGylation significantly increases the size of a biomolecule, leading to a shorter retention time (earlier elution) on an SEC column compared to its unmodified counterpart. This mode is particularly useful for assessing the extent of aggregation and for separating mono-PEGylated from multi-PEGylated species.
Detection of the separated components is typically achieved using UV absorbance, especially for protein and peptide conjugates which absorb strongly at 214 nm and 280 nm. nih.gov However, for conjugates where the attached molecule lacks a strong chromophore, or for more universal detection, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be utilized. nih.govdntb.gov.ua The coupling of HPLC with a mass spectrometer (MS) is particularly powerful, as it provides not only retention time data but also precise mass information, which can confirm the identity of the conjugate and definitively determine the number of PEG units attached. nih.govingenieria-analitica.com
Detailed Research Findings
In a typical analytical workflow, a reaction mixture containing a target protein, this compound, and coupling reagents is injected into an RP-HPLC system. The resulting chromatogram would ideally display separate, well-resolved peaks corresponding to the unreacted protein, the mono-PEGylated protein conjugate, and the excess azido-PEG ester. The relative area of the conjugate peak can be used to quantify the reaction efficiency. Further analysis of the collected fractions by mass spectrometry would confirm the expected mass increase in the protein, corresponding to the addition of one or more (C10H18N3O5) moieties.
The following table summarizes typical experimental conditions for the RP-HPLC analysis of such bioconjugates, based on established methods for PEGylated proteins and peptides.
| Parameter | Typical Specification | Purpose/Rationale |
|---|---|---|
| Column | Reversed-Phase C8 or C18, 3.5-5 µm particle size, 100-300 Å pore size | Separates molecules based on hydrophobicity. The nonpolar stationary phase retains the more hydrophobic unconjugated protein longer than the more hydrophilic PEGylated conjugate. nih.gov |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water | Acts as an ion-pairing agent to improve peak shape and provides an acidic environment suitable for protein stability and MS ionization (formic acid). ingenieria-analitica.com |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Acetonitrile (MeCN) | The organic solvent used to elute analytes from the column. Increasing the concentration of MeCN decreases the retention of the analytes. sielc.com |
| Flow Rate | 0.5 - 1.0 mL/min | A standard analytical flow rate that provides good separation efficiency without generating excessive backpressure. nih.gov |
| Gradient | Linear gradient from 5-95% Mobile Phase B over 20-40 minutes | A gradual increase in the organic solvent concentration is necessary to elute compounds with varying hydrophobicities, from the hydrophilic PEG reagent to the more hydrophobic protein. researchgate.net |
| Detection | UV-Vis (214 nm & 280 nm), ELSD, CAD, or Mass Spectrometry (MS) | UV is used for peptide bonds (214 nm) and aromatic amino acids (280 nm). ELSD/CAD offer universal detection for components without UV absorbance. MS provides mass confirmation. ingenieria-analitica.comnih.govdntb.gov.ua |
Future Research Directions and Emerging Paradigms for Azido Functionalized Poly Ethylene Glycol Esters
Development of Novel Click Chemistry Methodologies and Catalyst Systems
The cornerstone of applications for azido-functionalized PEG esters is "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). sigmaaldrich.com However, the cytotoxicity of copper has spurred the development of alternative methodologies, a trend that will continue to be a major focus of future research. nih.govbiochempeg.com
A primary area of development is the refinement of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) . This copper-free click reaction uses strained cyclooctynes, such as bicyclo[6.1.0]nonyne (BCN) or dibenzocyclooctyne (DBCO), which react efficiently with azides without the need for a toxic catalyst. biochempeg.com This biocompatibility is crucial for in vivo applications. nih.gov Future work will likely focus on designing new cyclooctynes with even faster reaction kinetics and improved stability.
Beyond copper, other transition metals are being explored as catalysts. Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) , for example, offers a distinct advantage over CuAAC by selectively producing 1,5-disubstituted triazoles, whereas CuAAC yields 1,4-disubstituted triazoles. This alternative regioselectivity provides researchers with greater control over the final architecture of their molecular constructs.
Emerging paradigms also include the development of "triple click chemistry" platforms, which involve molecules with multiple, independently addressable functional groups. eurekalert.org This allows for the sequential and highly selective formation of complex, multifunctional molecules in a one-pot reaction, opening new avenues for creating advanced materials and therapeutics. eurekalert.org
| Click Reaction Type | Catalyst | Key Advantage(s) | Primary Product |
| CuAAC | Copper(I) | High efficiency, reliability, readily available reagents. | 1,4-disubstituted 1,2,3-triazole |
| SPAAC | None (Strain-promoted) | Biocompatible (copper-free), suitable for live-cell applications. biochempeg.com | 1,4- and 1,5-regioisomeric triazole mixture |
| RuAAC | Ruthenium | High regioselectivity, complementary to CuAAC. precisepeg.com | 1,5-disubstituted 1,2,3-triazole |
Integration into Advanced Polymerization Techniques for Tailored Materials
The precise structure of Ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate makes it an ideal candidate for use as a functional initiator in various controlled polymerization techniques. This allows for the synthesis of polymers with well-defined architectures, molecular weights, and functionalities.
In Atom Transfer Radical Polymerization (ATRP) , an azide-functionalized molecule can be modified to create an initiator, enabling the growth of polymer chains with an azide (B81097) group at one end. acs.org For example, an α-bromoester initiator bearing an azide group can be used to polymerize monomers like stearyl methacrylate (B99206), resulting in azide-terminated polymers. sigmaaldrich.comacs.org These "macroinitiators" can then be used to form block copolymers via a second polymerization step or be "clicked" onto other molecules. ugent.be
Similarly, in monomer-activated anionic polymerization , an azide-containing salt such as tetrabutylammonium (B224687) azide can act as an initiator. acs.org This method has been successfully used to prepare α-azido, ω-hydroxy polyethers with controlled molar masses, demonstrating a direct and efficient way to introduce the azide functionality into polyether chains. acs.org The ability to create well-defined block copolymers and other complex architectures using these methods is fundamental to designing next-generation materials for a wide range of applications. ugent.be
| Polymerization Technique | Role of Azido-Functionalized Compound | Resulting Polymer Architecture |
| Atom Transfer Radical Polymerization (ATRP) | Functional Initiator | Azide-terminated linear polymers, block copolymers. acs.org |
| Anionic Ring-Opening Polymerization (AROP) | Functional Initiator | α-azido, ω-hydroxy polyethers. acs.org |
| Nitroxide-Mediated Polymerization (NMP) | Macro-molecular Trapper | Block copolymers (e.g., PEO-b-Styrene). ugent.be |
Exploration in Bioorthogonal Chemistry Beyond Traditional Click Reactions
While azide-alkyne cycloaddition is the most prominent bioorthogonal reaction, the azide group is capable of participating in other highly selective transformations. A key area for future exploration is the Staudinger ligation . nih.gov This reaction occurs between an azide and a specifically engineered triarylphosphine, forming a stable amide bond under mild, physiological conditions. nih.gov
The Staudinger ligation is a powerful alternative to click chemistry, particularly its "traceless" variant, where the phosphine (B1218219) oxide byproduct is not incorporated into the final conjugate. acs.org This reaction avoids the use of any metal catalyst and proceeds with a different mechanism and reaction partner, providing an orthogonal approach to azide-alkyne cycloadditions. precisepeg.comnih.gov This orthogonality is highly valuable in complex biological systems where multiple, independent labeling events are required. Future research will likely focus on improving the reaction kinetics of the Staudinger ligation and expanding the toolkit of phosphine reagents to broaden its applicability. nih.gov
Computational Studies on Reactivity and Conformational Dynamics
Computational chemistry offers powerful tools to predict and understand the behavior of molecules like this compound at an atomic level. Future research will increasingly leverage these methods to guide experimental work.
Density Functional Theory (DFT) can be employed to study the chemical reactivity of the azide group. scirp.org By calculating global and local reactivity descriptors, researchers can predict the most likely sites for electrophilic or nucleophilic attack, understand reaction mechanisms, and rationalize the regioselectivity observed in reactions like RuAAC. researchgate.net Such studies can accelerate the design of new catalysts and reaction partners with enhanced reactivity and selectivity.
Molecular Dynamics (MD) simulations are essential for understanding the conformational dynamics of the flexible poly(ethylene glycol) chain. nih.gov The conformation of the PEG linker influences key properties such as solubility, biocompatibility, and its ability to shield conjugated biomolecules from degradation. nih.gov MD simulations can reveal how the chain behaves in different solvent environments, its end-to-end distance, and its propensity for intramolecular hydrogen bonding. nih.gov This knowledge is crucial for designing PEG-based materials with optimized physical and biological properties.
Expanding Applications in Smart Materials and Responsive Systems
The integration of azido-functionalized PEG esters into polymers is a promising route for creating "smart" materials that respond to external stimuli such as changes in temperature, pH, or light. mdpi.comnih.gov These responsive systems are highly sought after for applications in controlled drug release, tissue engineering, and biosensors. nih.gov
Temperature- and pH-Responsive Systems: The PEG chain itself exhibits sensitivity to temperature and its environment. By incorporating this compound into larger polymer structures, such as hydrogels, it is possible to create materials that undergo reversible changes in their physical properties (e.g., swelling or shrinking) in response to thermal or pH cues. nih.gov The azide group provides a convenient handle for cross-linking the hydrogel or for conjugating active molecules.
Q & A
Q. What are the optimized synthetic routes for Ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution of a hydroxyl-terminated precursor (e.g., 2-(2-(2-azidoethoxy)ethoxy)ethanol) with ethyl bromoacetate. A common method uses sodium hydride (NaH) as a base in dry tetrahydrofuran (THF) under inert atmosphere (e.g., argon), achieving yields of ~60–75% after purification . Key variables include:
- Solvent choice : Polar aprotic solvents like THF enhance reactivity.
- Base selection : NaH is preferred for deprotonation, but alternatives like potassium carbonate may reduce side reactions.
- Temperature : Reflux conditions (60–70°C) balance reaction rate and azide stability.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?
- NMR :
- ¹H NMR : Peaks at δ 3.6–3.8 ppm (ethylene oxide protons), δ 4.15 ppm (ester -CH₂-), and δ 1.25 ppm (ethyl ester -CH₃) .
- ¹³C NMR : Ester carbonyl at ~170–172 ppm.
Advanced Research Questions
Q. How do competing side reactions during synthesis impact purity, and what strategies mitigate these?
Common side reactions include:
- Azide degradation : Thermal or photolytic decomposition, minimized by avoiding temperatures >80°C and using amber glassware .
- Ester hydrolysis : Controlled by anhydrous conditions and avoiding acidic/basic impurities . Mitigation involves:
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
- Real-time monitoring : TLC or in-line IR to track azide integrity .
Q. What are the optimal conditions for click chemistry applications, and how does the PEG-azide structure influence reactivity?
The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC). Key parameters:
- Catalyst : Cu(I) (e.g., CuBr with tris(benzyltriazolylmethyl)amine ligand) at 0.1–1 mol% .
- Solvent : tert-Butanol/water mixtures enhance solubility of PEGylated intermediates .
- Kinetics : The triethylene glycol spacer improves reaction efficiency by reducing steric hindrance compared to bulkier azides .
Q. How do structural analogs (e.g., varying PEG chain length) affect biological compatibility in drug-conjugation studies?
- Solubility : Longer PEG chains (e.g., triethylene glycol vs. monoethylene) improve aqueous solubility but may reduce cellular uptake .
- Biodistribution : PEGylation extends circulation half-life but can hinder target binding if overused .
- Toxicity : Ethyl ester moieties are generally metabolically labile, reducing accumulation risks .
Data Interpretation and Contradictions
Q. How can discrepancies in reported azide stability be resolved under varying experimental conditions?
Conflicting data on azide decomposition rates arise from:
Q. Why do alternative synthetic routes (e.g., Mitsunobu vs. SN2) yield differing stereochemical outcomes?
- Mitsunobu reaction : Produces retention of configuration but requires stoichiometric reagents (e.g., DIAD, PPh₃) .
- SN2 mechanism : Inversion occurs, but competing elimination (e.g., E2) may reduce yield in sterically hindered systems . Choice depends on target application: Mitsunobu for stereosensitive conjugates, SN2 for cost-effective scaling.
Applications in Complex Systems
Q. What methodologies validate the compound’s role in bioorthogonal labeling of cell-surface glycans?
- In vitro : Co-incubation with alkyne-modified sugars (e.g., Ac₄ManNAl) followed by CuAAC and flow cytometry .
- In vivo : Use strain-promoted azide-alkyne cycloaddition (SPAAC) to avoid copper toxicity .
- Controls : Azide-free analogs confirm specificity .
Q. How does the compound’s logP value influence its utility in lipid nanoparticle (LNP) formulations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
